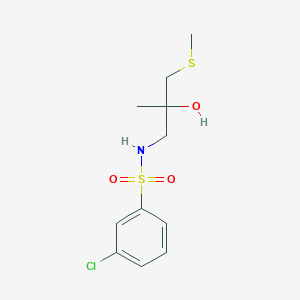

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated the synthesis and investigation of novel N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, showcasing anticancer activity towards human cancer cell lines including MCF-7, HCT-116, and HeLa. These compounds have shown varying degrees of growth inhibition, indicating their potential as therapeutic agents in cancer treatment. Quantitative Structure-Activity Relationship (QSAR) studies further elucidate the impact of molecular features on their anticancer efficacy, emphasizing the role of topological and electronic properties in determining biological activity (Żołnowska et al., 2015).

Herbicide Selectivity and Metabolism

Chlorsulfuron, a compound with structural similarities, has been extensively studied for its selective herbicidal activity in cereals. The selectivity is attributed to the differential ability of crops and weeds to metabolize the herbicide. For instance, tolerant plants like wheat and barley can rapidly metabolize chlorsulfuron to an inactive form, whereas sensitive plants do not. This biotransformation involves the conjugation of the herbicide with a carbohydrate moiety following hydroxylation, highlighting the complex interactions between chemical structure and biological activity (Sweetser, Schow, & Hutchison, 1982).

Mécanisme D'action

Target of Action

Similar compounds have been used as a cation-generating agent for cellulose cationization .

Mode of Action

It is known that similar compounds can act as quaternizing agents for the quaternization of n-aryl chitosan derivatives . This suggests that the compound might interact with its targets by donating a positive charge, which could result in significant changes in the target’s properties or functions.

Biochemical Pathways

It is known that similar compounds can be used to synthesize cationic glycogen . This suggests that the compound might play a role in the modification of glycogen, a crucial molecule in energy storage pathways.

Result of Action

The ability of similar compounds to act as quaternizing agents suggests that they could alter the charge properties of their targets, potentially leading to significant changes in their function .

Action Environment

It is known that the reaction temperature is a critical factor in the use of similar compounds in chemical reactions . This suggests that temperature and possibly other environmental conditions could significantly influence the action of this compound.

Propriétés

IUPAC Name |

3-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULVBVCDOXGAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2779542.png)